molecular formula C14H28O4S2 B12787667 3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide CAS No. 69663-11-2

3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide

Cat. No.: B12787667
CAS No.: 69663-11-2
M. Wt: 324.5 g/mol
InChI Key: UEZGXXLNDLFFHJ-UHFFFAOYSA-N
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Description

3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a sulfinyl group attached to a tetrahydrothiophene ring, which is further substituted with a decyl chain and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Decyl Chain: The decyl chain can be introduced via alkylation reactions using decyl halides.

    Oxidation to Form the Sulfinyl Group: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the sulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

    Reduction: The sulfinyl group can be reduced back to a sulfide.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, alkyl halides, acid chlorides.

Major Products

    Oxidation: 3-Decylsulfonyl-tetrahydrothiophene-4-ol 1,1-dioxide.

    Reduction: 3-Decylsulfanyltetrahydrothiophene-4-ol.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide involves its interaction with various molecular targets and pathways:

    Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.

    Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects.

    Signal Transduction: The compound can influence signal transduction pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    3-Decylsulfanyltetrahydrothiophene-4-ol: Similar structure but with a sulfide group instead of a sulfinyl group.

    3-Decylsulfonyl-tetrahydrothiophene-4-ol 1,1-dioxide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-Ethylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide: Similar structure but with an ethyl chain instead of a decyl chain.

Uniqueness

3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide is unique due to the presence of the decyl chain, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.

Properties

CAS No.

69663-11-2

Molecular Formula

C14H28O4S2

Molecular Weight

324.5 g/mol

IUPAC Name

4-decylsulfinyl-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C14H28O4S2/c1-2-3-4-5-6-7-8-9-10-19(16)14-12-20(17,18)11-13(14)15/h13-15H,2-12H2,1H3

InChI Key

UEZGXXLNDLFFHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)C1CS(=O)(=O)CC1O

Origin of Product

United States

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